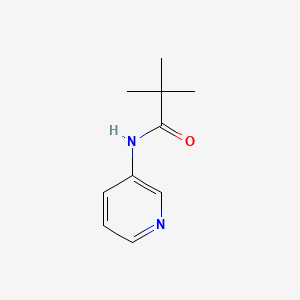

2,2-Dimethyl-N-pyridin-3-yl-propionamide

概要

説明

2,2-Dimethyl-N-pyridin-3-yl-propionamide is a heterocyclic compound with the molecular formula C10H14N2O. It is a white solid that is primarily used as a building block in organic synthesis . The compound is known for its stability and versatility in various chemical reactions, making it a valuable component in scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide typically involves the reaction of 3-aminopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

3-aminopyridine+pivaloyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

化学反応の分析

Types of Reactions

2,2-Dimethyl-N-pyridin-3-yl-propionamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: 2,2-Dimethyl-N-pyridin-3-yl-propylamine.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

2,2-Dimethyl-N-pyridin-3-yl-propionamide is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anti-cancer agents.

Industry: Utilized in the production of agrochemicals and specialty chemicals

作用機序

The mechanism of action of 2,2-Dimethyl-N-pyridin-3-yl-propionamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

類似化合物との比較

Similar Compounds

N-(3-Pyridyl)pivalamide: Similar in structure but differs in the position of the pyridine ring.

2,2-Dimethyl-N-pyridin-2-yl-propionamide: Similar but with the pyridine ring attached at a different position.

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide: Contains a trimethylsilanyl group, adding steric bulk and altering reactivity

Uniqueness

2,2-Dimethyl-N-pyridin-3-yl-propionamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions .

生物活性

2,2-Dimethyl-N-pyridin-3-yl-propionamide (commonly referred to as DMPA) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

DMPA has the molecular formula and features a pyridine ring substituted with a propionamide group. The presence of the dimethyl group adjacent to the amide enhances its potential for various biological activities.

The biological activity of DMPA is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that DMPA may modulate the activity of enzymes or receptors involved in oxidative stress pathways, potentially leading to antioxidant effects. The trifluoroacetyl group in related compounds has been shown to enhance binding affinity and specificity towards biological targets, suggesting that similar mechanisms may be at play with DMPA.

Antioxidant Properties

DMPA has been reported to exhibit antioxidant properties , which are crucial for protecting cells from oxidative damage. This activity is significant in pharmacological applications, particularly in developing treatments for oxidative stress-related diseases.

Antibacterial and Antifungal Activity

Studies on structurally similar compounds suggest that DMPA may also possess antibacterial and antifungal activities . For instance, pyridine derivatives have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against common pathogens like Staphylococcus aureus and Escherichia coli . While specific data for DMPA is limited, its structural similarities imply potential bioactive characteristics.

Case Studies

- Antioxidant Activity : Preliminary studies have indicated that DMPA can scavenge free radicals effectively, contributing to its antioxidant profile. This property was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

- Antimicrobial Testing : In vitro tests conducted on related pyridine derivatives showed promising antibacterial activity. For example, compounds with similar structures exhibited MIC values indicative of moderate to high efficacy against bacterial strains such as Bacillus subtilis and Candida albicans .

Data Tables

The following table summarizes the biological activities reported for this compound and related compounds:

特性

IUPAC Name |

2,2-dimethyl-N-pyridin-3-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXVCVTZSTYIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405289 | |

| Record name | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70298-88-3 | |

| Record name | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。